N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide is a heterocyclic sulfonamide derivative featuring a benzothiazole core fused to a dimethylthiophen moiety. The dimethylsulfamoyl group on the benzamide scaffold contributes to its unique electronic and steric properties, which may influence biological activity and pharmacokinetics.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S3/c1-13-14(2)29-22(19(13)21-23-17-7-5-6-8-18(17)30-21)24-20(26)15-9-11-16(12-10-15)31(27,28)25(3)4/h5-12H,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBLGKPOPXOITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole in the presence of a solvent like benzene . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The target compound shares functional motifs with several sulfonamide derivatives but differs in key substituents and heterocyclic systems. Below is a comparative analysis:
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- Heterocyclic Core : The target compound’s benzothiazole-dimethylthiophen system contrasts with triazoles () or triazine-imidazolidine hybrids (). Benzothiazole’s aromaticity may enhance π-π stacking interactions compared to saturated systems like tetrahydrobenzothiophen in .
- Sulfonamide Groups: The dimethylsulfamoyl group (N(CH₃)₂) on the target compound is less polar than the morpholinosulfonyl group (morpholine ring) in but more electron-rich than phenylsulfonyl groups in .
Spectral and Physicochemical Properties
Spectral data from analogs provide insights into functional group behavior:
Table 2: IR and NMR Spectral Comparisons
Key Observations :
- The target compound’s benzamide carbonyl (C=O) would exhibit IR absorption ~1660–1680 cm⁻¹, similar to ’s hydrazinecarbothioamides but absent in triazoles due to tautomerism .
- The dimethylsulfamoyl group’s N(CH₃)₂ protons would appear as singlets near 2.8–3.2 ppm in ¹H-NMR, distinct from morpholino’s ring protons (~3.5–4.0 ppm) in .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that integrates a benzothiazole moiety, a thiophene ring, and a sulfamoyl group, which contribute to its potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 385.47 g/mol. The structural features include:
| Property | Data |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H20N3O3S2 |
| Molecular Weight | 385.47 g/mol |
| Solubility | Soluble in organic solvents; insoluble in water |
| Stability | Stable under normal conditions but sensitive to light |
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. For example, compounds with similar structures have been shown to inhibit the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a significant role in glucose metabolism and could be implicated in diabetes management .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Specific studies have demonstrated its efficacy against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests that this compound may also exhibit such properties.
- Anti-inflammatory Effects : The presence of the benzothiazole and thiophene rings may confer anti-inflammatory properties through the modulation of inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Study 1: Antidiabetic Activity
A study focused on related benzothiazole derivatives demonstrated significant reductions in plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. These compounds were identified as inhibitors of 11beta-HSD1, suggesting that similar mechanisms may be applicable to our compound of interest .
Case Study 2: Anticancer Efficacy
In vitro assays have indicated that derivatives containing the benzothiazole and thiophene moieties can induce apoptosis in cancer cells. Specifically, one study reported that modifications to the sulfamoyl group enhanced cytotoxicity against breast cancer cells.
Q & A
Q. What are the key synthetic routes for synthesizing N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide, and how are intermediates characterized?
The synthesis typically involves sequential heterocyclic ring formation (e.g., benzothiazole and thiophene rings) followed by functionalization. For example:
- Step 1 : Construct the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
- Step 2 : Introduce dimethylthiophen-2-yl and dimethylsulfamoylbenzamide groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Characterization : Intermediates are validated using 1H/13C NMR for structural elucidation and LC-MS for purity assessment. X-ray crystallography (as in ) resolves stereochemical ambiguities .
Q. Which spectroscopic and analytical techniques are critical for confirming the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, particularly distinguishing between benzothiazole and thiophene protons .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and absolute configuration, as demonstrated in similar benzothiazole derivatives .
Advanced Research Questions
Q. How can researchers optimize synthesis yields when contradictory reports exist on reaction conditions (e.g., solvent choice, temperature)?
- Methodological Approach :
Use statistical Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading) systematically. For example, fractional factorial designs minimize experimental runs while identifying critical factors .
Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions, as proposed by ICReDD’s feedback loop between computation and experimentation .
Validate with small-scale trials, prioritizing solvents like DMF or ethanol for polar intermediates, as noted in .
Q. How can discrepancies in reported biological activity data (e.g., conflicting IC50 values) be resolved?
- Standardization :
- Use uniform assay protocols (e.g., consistent cell lines, incubation times) to minimize variability. highlights the need for target-specific validation .
- Apply dose-response curves with triplicate measurements to assess reproducibility.
- Mechanistic Studies :
- Perform molecular docking to correlate structural features (e.g., sulfamoyl group orientation) with target binding affinity .
- Validate with kinetic assays (e.g., surface plasmon resonance) to measure binding constants directly .
Q. What experimental strategies are recommended for establishing structure-activity relationships (SAR) in derivatives of this compound?
- SAR Workflow :
Structural Modifications : Systematically vary substituents (e.g., sulfamoyl vs. sulfonyl groups) and assess impact on bioactivity .
In Silico Screening : Use molecular dynamics simulations to predict interactions with biological targets (e.g., kinases, GPCRs) .
Data Integration : Cross-reference synthetic accessibility (e.g., reaction scalability from ) with bioactivity to prioritize lead compounds .
Methodological and Contradiction Analysis
Q. How should researchers address challenges in reproducing synthetic procedures from literature?
- Critical Analysis :
- Compare reported reaction conditions (e.g., vs. 14) for solvent polarity, catalyst type, and reaction time .
- Verify intermediate stability via TLC or in situ FTIR to detect side reactions.
- Troubleshooting :
- If yields are inconsistent, substitute moisture-sensitive reagents with stabilized alternatives (e.g., PdCl2(dppf) for coupling reactions) .
Q. What advanced techniques are available to resolve ambiguities in the compound’s regiochemistry or stereochemistry?
- NOESY NMR : Identifies spatial proximity of protons to assign regiochemistry in thiophene derivatives .
- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by analyzing chiral center vibrational modes .
- Synchrotron X-ray Diffraction : Provides ultra-high-resolution data for complex crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
